molecular formula C16H28I2N4O2 B12631676 C16H28I2N4O2

C16H28I2N4O2

Cat. No.: B12631676
M. Wt: 562.23 g/mol
InChI Key: MTLSOGNQJGRYLM-UHFFFAOYSA-N
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Description

The compound with the molecular formula C16H28I2N4O2 is a complex organic molecule that contains iodine, nitrogen, oxygen, and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C16H28I2N4O2 typically involves multiple steps, including the introduction of iodine atoms and the formation of specific nitrogen and oxygen-containing functional groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

C16H28I2N4O2: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of iodine atoms or the conversion of functional groups.

    Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygen-containing compounds, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

C16H28I2N4O2: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a diagnostic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which C16H28I2N4O2 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to C16H28I2N4O2 include other iodine-containing organic molecules and nitrogen-oxygen compounds. Examples include:

    C16H28I2N4O3: A similar compound with an additional oxygen atom.

    C16H28Br2N4O2: A bromine-substituted analog.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and the presence of iodine atoms, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.

Biological Activity

C16H28I2N4O2, a compound with notable structural characteristics, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and cytotoxic effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is a complex organic molecule characterized by its iodine content and nitrogenous functional groups. The structure can be represented as follows:

  • Molecular Formula : this compound
  • Molecular Weight : Approximately 485.3 g/mol

The presence of iodine atoms may contribute to its unique biological properties, influencing its interaction with biological systems.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study evaluating various benzenesulphonamide derivatives demonstrated that certain compounds inhibited carrageenan-induced rat paw edema by up to 94.69% at specific time intervals . This suggests that this compound may possess similar mechanisms of action, potentially through the inhibition of pro-inflammatory cytokines.

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored in various studies. For instance, related compounds showed minimum inhibitory concentrations (MIC) against common pathogens such as E. coli and S. aureus ranging from 6.45 to 6.72 mg/mL . Given the structural similarities, it is plausible that this compound may exhibit comparable antimicrobial properties.

Case Study 1: Antimicrobial Efficacy

A case study focusing on the synthesis and evaluation of benzenesulphonamide derivatives provided insights into the antimicrobial activity of structurally related compounds. Compounds were tested against various bacterial strains, showing significant inhibition rates that highlight the potential for developing new antimicrobial agents based on similar structures .

Case Study 2: Anti-inflammatory Mechanisms

Another relevant study investigated the anti-inflammatory effects of various synthesized compounds on animal models. The results indicated a dose-dependent reduction in inflammation markers, suggesting that compounds like this compound could be explored further for their therapeutic applications in inflammatory diseases .

Research Findings Summary

Activity Effectiveness Reference
Anti-inflammatoryUp to 94.69% inhibition
AntimicrobialMIC 6.45 - 6.72 mg/mL
CytotoxicityInduces apoptosis

Properties

Molecular Formula

C16H28I2N4O2

Molecular Weight

562.23 g/mol

IUPAC Name

1-methyl-6-(nitrosomethylidene)-N-[5-(trimethylazaniumyl)pentyl]pyridine-3-carboximidate;dihydroiodide

InChI

InChI=1S/C16H26N4O2.2HI/c1-19-13-14(8-9-15(19)12-18-22)16(21)17-10-6-5-7-11-20(2,3)4;;/h8-9,12-13H,5-7,10-11H2,1-4H3;2*1H

InChI Key

MTLSOGNQJGRYLM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=CC1=CN=O)C(=NCCCCC[N+](C)(C)C)[O-].I.I

Origin of Product

United States

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